4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether
Description
4,4′-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether (commonly abbreviated as 6FDA in literature but referred to here by its full systematic name) is a fluorinated aromatic dianhydride monomer widely used in synthesizing high-performance polyimides. Its structure features two phthalic anhydride moieties linked via a hexafluoroisopropylidene group and a diphenyl ether backbone. This configuration imparts exceptional thermal stability, chemical resistance, and solubility in polar aprotic solvents . The bulky hexafluoroisopropylidene group disrupts polymer chain packing, enhancing free volume and gas permeability while reducing crystallinity . These properties make it a preferred monomer for applications in gas separation membranes, optical waveguides, and aerospace materials .
Properties
IUPAC Name |
5-[2-[4-[4-[2-(1,3-dioxo-2-benzofuran-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-benzofuran-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H14F12O7/c35-31(36,37)29(32(38,39)40,17-5-11-21-23(13-17)27(49)52-25(21)47)15-1-7-19(8-2-15)51-20-9-3-16(4-10-20)30(33(41,42)43,34(44,45)46)18-6-12-22-24(14-18)28(50)53-26(22)48/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNYPRLLPILIPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC3=C(C=C2)C(=O)OC3=O)(C(F)(F)F)C(F)(F)F)OC4=CC=C(C=C4)C(C5=CC6=C(C=C5)C(=O)OC6=O)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H14F12O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
762.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: Hexafluoroisopropylidene Incorporation
The foundational step involves introducing the hexafluoroisopropylidene (-C(CF₃)₂-) bridge into the diphenyl ether backbone. This is achieved via acid-catalyzed condensation between diphenyl ether and hexafluoroacetone (HFA). In the presence of hydrogen fluoride (HF) as a catalyst, HFA reacts with the aromatic rings to form 4,4'-(hexafluoroisopropylidene)diphenyl ether. The electron-withdrawing nature of the -CF₃ groups enhances the stability of the intermediate carbocation, favoring regioselective substitution at the para positions.
Key conditions :
- Molar ratio : Diphenyl ether : HFA = 1 : 2 (excess HFA ensures complete substitution).
- Temperature : 80–100°C under anhydrous conditions.
- Catalyst : 5–10 mol% HF.
Phthalic Acid Group Introduction
The intermediate 4,4'-(hexafluoroisopropylidene)diphenyl ether undergoes oxidation to introduce phthalic acid groups. This step employs potassium permanganate (KMnO₄) in an alkaline aqueous medium, selectively oxidizing methyl or alkyl substituents (if present) to carboxylic acids. However, direct oxidation of the diphenyl ether structure requires functionalization with ortho-xylene-like methyl groups, which are absent in the parent compound. To address this, a modified approach involves:
- Friedel-Crafts Acylation : Introducing acetyl groups at the ortho positions of the diphenyl ether using acetyl chloride and AlCl₃.
- Oxidation : Converting acetyl groups to carboxylic acids using KMnO₄ in acidic conditions (e.g., H₂SO₄).
Reaction equation :
$$
\text{4,4'-(Hexafluoroisopropylidene)diphenyl ether} + \text{AcCl} \xrightarrow{\text{AlCl}3} \text{Acetylated intermediate} \xrightarrow{\text{KMnO}4} \text{4,4'-Bis[(hexafluoroisopropylidene)bis(phthalic acid)]diphenyl ether}
$$
Challenges :
- Over-oxidation of diphenyl ether linkages (mitigated by controlled temperature <60°C).
- Low solubility of intermediates in aqueous media (resolved using polar aprotic solvents like dimethylformamide).
Dehydration to Dianhydride
The final step converts the bis(phthalic acid) intermediate into the target dianhydride via azeotropic dehydration . Acetic anhydride acts as both solvent and dehydrating agent, facilitating cyclization under reflux.
Procedure :
- The bis(phthalic acid) is suspended in acetic anhydride (5:1 w/v).
- The mixture is refluxed at 140°C for 6–8 hours, with water removal via Dean-Stark trap.
- The product precipitates upon cooling and is purified by recrystallization from acetone.
Critical parameters :
- Stoichiometry : Excess acetic anhydride (≥3 equivalents) ensures complete dehydration.
- Purity : Residual water degrades anhydride groups, necessitating anhydrous conditions.
Alternative Methodologies and Optimization
One-Pot Condensation-Oxidation Approach
Recent advancements propose a streamlined one-pot synthesis combining condensation and oxidation steps. This method uses ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) as green solvents, enhancing reaction rates and yields.
Steps :
- Diphenyl ether, HFA, and HF are heated in the ionic liquid at 90°C for 12 hours.
- KMnO₄ is added incrementally to oxidize in situ-generated intermediates.
- Dehydration is achieved by switching to acetic anhydride under vacuum distillation.
Advantages :
Solvent-Free Mechanochemical Synthesis
Ball milling techniques eliminate solvent use, aligning with green chemistry principles. The method involves:
- Grinding diphenyl ether, HFA, and catalytic HF in a planetary mill (500 rpm, 2 hours).
- Subsequent oxidation with solid KMnO₄ and magnesium sulfate (desiccant).
Outcomes :
Analytical Characterization and Quality Control
Spectroscopic Validation
Thermal Stability Assessment
- DSC : Glass transition temperature (Tg) ≈ 280°C, with no decomposition below 400°C.
- TGA : 5% weight loss at 450°C in N₂ atmosphere, indicating high thermal stability.
Industrial-Scale Production Challenges
Catalyst Recovery and Reuse
HF, while effective, poses handling and environmental risks. Emerging protocols immobilize HF on silica gel or ionic liquid carriers, enabling 5–7 reuse cycles without activity loss.
Byproduct Management
- Fluoride emissions : Scrubbers with Ca(OH)₂ neutralize HF vapors.
- Manganese residues : Precipitation as MnO₂ and recycling into battery materials.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether undergoes various chemical reactions, including:
Substitution Reactions: The aromatic rings can undergo electrophilic substitution reactions.
Polymerization: It is a key monomer in the synthesis of polyimides and other high-performance polymers.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for substitution reactions and catalysts for polymerization. Typical conditions involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions are high-performance polymers such as polyimides, which are known for their excellent thermal and chemical stability .
Scientific Research Applications
Synthesis of Polyimides
The primary application of 6FDA is in the synthesis of fluorinated polyimides. These polyimides are formed through the polymerization of 6FDA with aromatic diamines such as 3,5-diaminobenzoic acid or 4,4'-diaminodiphenyl sulfide. The resulting polyimides exhibit excellent thermal stability and mechanical properties, making them suitable for high-performance applications in microelectronics and optics .
Gas Separation Membranes
Fluorinated polyimides derived from 6FDA are extensively used in gas separation membranes due to their selective permeability characteristics. These membranes can effectively separate gases such as CO2 from other gases (e.g., CH4), making them ideal for applications in natural gas purification and carbon capture technologies . The incorporation of fillers into these membranes enhances their performance further, allowing for high selectivity and permeability .
Electronics and Optics
In the field of electronics, polyimides synthesized from 6FDA are utilized in the production of flexible circuits and substrates for organic light-emitting diodes (OLEDs). Their low dielectric constant contributes to reduced signal loss in telecommunication devices, which is critical for maintaining high-speed data transmission . Additionally, these materials are used in optical applications such as lenses and sensors due to their low moisture absorption and excellent transparency characteristics .
High-Performance Coatings
The thermal stability and chemical resistance of polyimides derived from 6FDA make them suitable for use as coatings in harsh environments. These coatings can protect substrates from high temperatures and corrosive agents, extending the lifespan of electronic components and other materials exposed to extreme conditions .
Case Study 1: Gas Separation Performance
In a study evaluating the performance of mixed-matrix membranes incorporating polyimides based on 6FDA, researchers found that these membranes exhibited superior CO2/CH4 selectivity compared to traditional materials. The study highlighted that the optimal loading of fillers could enhance gas permeability without compromising selectivity, demonstrating the potential for advanced gas separation technologies .
Case Study 2: Flexible Electronics
A recent investigation into flexible electronics utilized polyimides synthesized from 6FDA as substrates for OLEDs. The results indicated that devices fabricated on these substrates displayed improved efficiency and longevity compared to those made with conventional materials. The study underscored the importance of low moisture absorption in maintaining device performance over time .
Mechanism of Action
The mechanism of action of 4,4’-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether primarily involves its ability to form strong covalent bonds with other monomers, leading to the formation of high-performance polymers. The hexafluoroisopropylidene groups provide steric hindrance, enhancing the thermal and chemical stability of the resulting polymers .
Comparison with Similar Compounds
Comparison with Similar Dianhydride Compounds
The following analysis compares 4,4′-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether with structurally analogous dianhydrides, focusing on key parameters such as thermal stability, solubility, mechanical properties, and gas separation performance.
Structural and Functional Group Analysis
Thermal and Mechanical Properties
Key Findings :
- The fluorinated structure of 4,4′-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether balances high Tg (280–320°C) with superior solubility, unlike BPDA or BTDA, which exhibit higher Tg but poor processability .
- BPADA, lacking fluorine, shows lower thermal stability and higher chain flexibility, making it suitable for thermoplastic applications .
Solubility and Processability
Key Findings :
- The fluorination in 4,4′-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether significantly enhances solubility and optical clarity, critical for flexible displays and optical coatings .
- BPDA and BTDA require harsh processing conditions due to poor solubility .
Gas Separation Performance
Biological Activity
4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether, commonly referred to as 6FDA, is a fluorinated dianhydride that plays a significant role in the development of high-performance polyimides. These materials are noted for their thermal stability, low dielectric constants, and excellent mechanical properties, making them suitable for various applications including microelectronics, gas separation membranes, and optical devices. This article explores the biological activity of 6FDA, focusing on its toxicity, environmental impact, and potential applications in biomedical fields.
6FDA has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 1107-00-2 |
| Molecular Formula | C₁₉H₆F₆O₆ |
| Molecular Weight | 444.24 g/mol |
| Melting Point | 244 - 247 °C |
| Appearance | White to pale yellow powder |
| Solubility | Insoluble in water |
Toxicity Studies
Research indicates that 6FDA exhibits moderate toxicity. Animal studies have shown that exposure to high concentrations can lead to respiratory irritation and skin sensitization. The compound is classified as corrosive and poses risks upon contact with skin or mucous membranes .
Case Study: Acute Toxicity in Rats
A study conducted on rats revealed that the oral LD50 (lethal dose for 50% of the population) was approximately 500 mg/kg. This suggests significant acute toxicity under specific exposure conditions .
Environmental Impact
The environmental persistence of fluorinated compounds like 6FDA raises concerns regarding bioaccumulation and ecological toxicity. Studies have shown that fluorinated materials can resist degradation in natural environments, leading to potential long-term ecological effects .
Case Study: Aquatic Toxicity
In aquatic environments, 6FDA has been shown to affect the growth and reproduction of certain fish species. A study demonstrated a decrease in reproductive success in fish exposed to sub-lethal concentrations over extended periods .
Applications in Biomedical Fields
Despite its toxicity concerns, research is exploring the use of polyimides derived from 6FDA in biomedical applications due to their biocompatibility and mechanical properties.
Drug Delivery Systems
Fluorinated polyimides have been investigated as potential carriers for drug delivery systems. Their low water absorption rates and high thermal stability make them suitable for encapsulating sensitive pharmaceuticals .
Tissue Engineering
Polyimides synthesized from 6FDA are being evaluated for use in tissue engineering scaffolds. Their mechanical strength and biocompatibility can support cell growth and tissue regeneration .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether (6FDA), and what are their respective limitations?
- Methodological Answer : The primary synthesis involves alkylation of o-xylene with hexafluoroacetone under hydrofluoric acid catalysis, followed by oxidation with potassium permanganate in a sodium hydroxide solution and dehydration at high temperature . Key limitations include:
- High reaction temperatures/pressures : Risk of side reactions and equipment corrosion.
- Safety hazards : Use of hydrofluoric acid (HF) demands specialized handling protocols .
- Yield optimization : Oxidation steps may require precise pH control to avoid over-oxidation byproducts.
- Alternative routes : Solvent-free methods or low-temperature catalytic systems (e.g., Lewis acids) are under investigation to mitigate these issues .
Q. How is the purity of 6FDA verified in research settings, and what analytical techniques are critical for characterization?
- Methodological Answer :
- Chromatography : High-performance liquid chromatography (HPLC) with UV detection ensures >99% purity, as required for polyimide synthesis .
- Spectroscopy : Fourier-transform infrared (FTIR) confirms anhydride functional groups (peaks at ~1770 cm⁻¹ and 1850 cm⁻¹ for symmetric/asymmetric C=O stretches).
- Thermal analysis : Differential scanning calorimetry (DSC) identifies melting transitions (~245–250°C) and detects residual solvents .
Q. What are the critical safety considerations when handling 6FDA in laboratory settings?
- Methodological Answer :
- GHS Classification : Skin/eye irritation (Category 2/2A) necessitates PPE: nitrile gloves, goggles, and fume hood use .
- Storage : Store in sealed containers under dry, inert conditions (e.g., argon) to prevent hydrolysis of anhydride groups .
- Spill Management : Avoid water (reacts exothermically); use inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods enhance the design of novel polyimides using 6FDA?
- Methodological Answer :
- Reaction path modeling : Quantum mechanical calculations (e.g., DFT) predict optimal monomer ratios and polymerization conditions, reducing trial-and-error experimentation .
- Property prediction : Molecular dynamics simulations estimate glass transition temperatures (Tg) and gas permeability coefficients for membrane applications .
- Case Study : ICReDD’s integrated computational-experimental workflows have accelerated the discovery of 6FDA-based polymers with tailored free volume for CO₂/N₂ separation .
Q. What strategies address discrepancies in thermal stability data reported for 6FDA-derived polyimides?
- Methodological Answer :
- Controlled synthesis : Variations in imidization protocols (e.g., thermal vs. chemical) significantly impact Tg and decomposition temperatures. Standardize curing cycles (e.g., 300°C for 2 hr under N₂) .
- Post-treatment : Annealing above Tg reduces residual stress and improves crystallinity, stabilizing thermal performance .
- Data normalization : Cross-lab validation using TGA-MS (thermogravimetric analysis-mass spectrometry) identifies volatile degradation products, clarifying stability thresholds .
Q. What experimental designs resolve contradictions in gas permeability data for 6FDA-based membranes?
- Methodological Answer :
- Membrane fabrication variables :
| Factor | Impact on Permeability |
|---|---|
| Solvent (e.g., NMP vs. DMF) | Affects polymer chain packing |
| Casting thickness (10–100 µm) | Influences defect formation and selectivity |
- Testing conditions : Standardize gas pressure (e.g., 2 bar), temperature (35°C), and humidity to ensure reproducibility .
- Advanced characterization : Positron annihilation lifetime spectroscopy (PALS) quantifies free volume distribution, correlating with permeability trends .
Q. How does fluorination in 6FDA influence electronic properties in optoelectronic applications?
- Methodological Answer :
- Electron-withdrawing effect : The hexafluoroisopropylidene group lowers the LUMO energy, enhancing electron transport in organic solar cells .
- Dielectric properties : Impedance spectroscopy reveals reduced dielectric constants (k ~2.5–3.0) compared to non-fluorinated analogs, beneficial for low-k insulators .
- Challenges : Fluorine’s hydrophobicity complicates interfacial adhesion in multilayer devices; surface plasma treatment (e.g., O₂ plasma) improves wettability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
